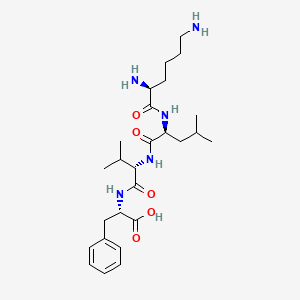

H-Lys-Leu-Val-Phe-OH

Description

Properties

CAS No. |

176390-19-5 |

|---|---|

Molecular Formula |

C26H43N5O5 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C26H43N5O5/c1-16(2)14-20(29-23(32)19(28)12-8-9-13-27)24(33)31-22(17(3)4)25(34)30-21(26(35)36)15-18-10-6-5-7-11-18/h5-7,10-11,16-17,19-22H,8-9,12-15,27-28H2,1-4H3,(H,29,32)(H,30,34)(H,31,33)(H,35,36)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

BMOLEBXEXUITNO-CMOCDZPBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Structural Analysis of H Lys Leu Val Phe Oh

Methodologies for Peptide Synthesis

The chemical synthesis of peptides can be accomplished through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. rsc.org Both methods have distinct advantages and are chosen based on the desired scale and purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Tetrapeptide Elongation

Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides, prized for its efficiency, potential for automation, and scalability. rsc.org The core principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids in a stepwise manner. rsc.orgbeilstein-journals.org

For the synthesis of H-Lys-Leu-Val-Phe-OH, the process commences with the immobilization of the C-terminal amino acid, Phenylalanine (Phe), onto a suitable resin, such as a 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. beilstein-journals.org The synthesis proceeds through iterative cycles of deprotection and coupling.

The SPPS Elongation Cycle for this compound:

Resin Loading: The first amino acid, Fmoc-Phe-OH, is attached to the solid support.

Deprotection: The Nα-Fmoc protecting group of the resin-bound Phenylalanine is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose the free amino group.

Coupling: The next amino acid in the sequence, Fmoc-Val-OH, is activated by a coupling reagent and added to the resin. The activated carboxyl group of Valine reacts with the free amino group of Phenylalanine to form a peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Iteration: The deprotection and coupling steps are repeated for Fmoc-Leu-OH and finally for Fmoc-Lys(Boc)-OH. The lysine (B10760008) side chain is protected with a Boc group to prevent side reactions. beilstein-journals.org

Cleavage and Final Deprotection: Once the tetrapeptide sequence is fully assembled on the resin, it is cleaved from the solid support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane) to protect sensitive residues. thaiscience.info This step also removes the side-chain protecting group from Lysine.

Purification: The crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity this compound product. beilstein-journals.org

Various coupling reagents can be employed to facilitate the formation of the peptide bond, each with its own mechanism and efficacy in minimizing side reactions.

Table 1: Common Reagents Used in SPPS

| Reagent Type | Examples | Function |

|---|---|---|

| Resins | 2-Chlorotrityl chloride (2-Cl-Trt-Cl) Resin, Rink Amide Resin | Insoluble support for peptide chain elongation. beilstein-journals.orgthaiscience.info |

| Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) | Temporarily blocks the α-amino group and amino acid side chains to ensure specific bond formation. beilstein-journals.orgthaiscience.info |

| Coupling Reagents | HBTU, HATU, DIC (N,N'-diisopropylcarbodiimide), PyBOP | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. thaiscience.inforesearchgate.net |

| Additives | HOBt (Hydroxybenzotriazole), Oxyma Pure | Used with coupling reagents to improve reaction rates and suppress racemization. rsc.org |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. thaiscience.info |

Solution Phase Fragment Condensation Strategies

Solution-phase peptide synthesis, also known as classical synthesis, involves conducting all reactions in a homogeneous solution. For a tetrapeptide like this compound, a fragment condensation strategy is often employed. researchgate.netnih.gov This approach involves synthesizing smaller peptide fragments, which are then coupled together to form the final sequence. This can improve solubility and ease the purification of intermediates.

A potential fragment condensation strategy for this compound could involve the synthesis of two dipeptide fragments: Boc-Lys(Z)-Leu-OH and H-Val-Phe-OBn.

The Solution Phase Synthesis Strategy:

Dipeptide Fragment Synthesis:

Fragment 1 (Boc-Lys(Z)-Leu-OH): Boc-Lys(Z)-OH is coupled with H-Leu-OMe using a suitable coupling reagent. The resulting dipeptide ester is then saponified (hydrolyzed) to yield the carboxylic acid fragment.

Fragment 2 (H-Val-Phe-OBn): Boc-Val-OH is coupled to H-Phe-OBn. The Boc group is then removed using an acid like TFA to yield the amine component fragment.

Fragment Condensation: The two dipeptide fragments, Boc-Lys(Z)-Leu-OH and H-Val-Phe-OBn, are coupled together using a reagent like PyBOP or HATU to form the protected tetrapeptide, Boc-Lys(Z)-Leu-Val-Phe-OBn. researchgate.net

Final Deprotection: The final step involves the removal of all protecting groups. The Boc and benzyl (B1604629) (Bn) ester groups can be removed simultaneously via hydrogenolysis (e.g., using H₂ over a Palladium catalyst), followed by the removal of the Z group to yield the final product, this compound. researchgate.net

Table 2: Protecting Groups in Solution Phase Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Removal Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) thaiscience.info |

| Benzyloxycarbonyl | Z | Lysine Side-Chain Amino | Hydrogenolysis osti.gov |

Considerations for Minimizing Epimerization and Maximizing Purity

Epimerization, the change in the configuration of a single chiral center, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. mdpi.com Epimerization primarily occurs at the α-carbon of the activated amino acid residue during the coupling step.

Two main mechanisms contribute to epimerization:

Oxazolone Formation: The most common pathway involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. This intermediate can easily lose its stereochemical integrity. mdpi.com

Direct Proton Abstraction: A base can directly abstract the α-proton of the activated amino acid, leading to racemization. Amino acids like Phenylalanine and Valine can be susceptible to this mechanism. mdpi.com

Strategies to Minimize Epimerization:

Choice of Coupling Reagents: The use of carbodiimide (B86325) reagents in conjunction with additives like HOBt or Oxyma Pure is known to suppress racemization. rsc.org

Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid remains in its activated state can significantly reduce the extent of epimerization.

Solvent Choice: The polarity and basicity of the solvent can influence the rate of epimerization. Solvents like DMF are common, but alternatives are sometimes explored to improve purity. rsc.org

Base Strength: In the deprotection and coupling steps, the choice and amount of base used are critical. Using sterically hindered or weaker bases can be advantageous.

Maximizing purity involves not only minimizing epimerization but also preventing other side reactions such as the formation of deletion sequences (missing an amino acid) or truncated peptides. This is achieved through the use of excess reagents to drive reactions to completion, followed by thorough washing steps in SPPS and careful purification by RP-HPLC. osti.gov

Rigorous Characterization of Peptide Structure and Purity

Following synthesis and purification, the identity and purity of this compound must be rigorously confirmed using advanced analytical techniques.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for peptide analysis. ontosight.ai It provides a highly accurate measurement of the molecular mass of the synthesized peptide, confirming that the correct number of amino acids have been incorporated. For this compound, the expected monoisotopic mass is approximately 522.33 Da.

Tandem mass spectrometry (MS/MS) is used for sequence verification. acs.org In this technique, the parent ion corresponding to the protonated peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-type ions) correspond to cleavages along the peptide backbone. The mass difference between consecutive ions in a series allows for the determination of the amino acid sequence, confirming that the residues were coupled in the correct order. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally fragile biomolecules like peptides. wiley-vch.deresearchgate.net ESI allows for the transfer of ions from solution into the gas phase without significant fragmentation. researchgate.net

In the ESI process, the peptide solution is passed through a heated capillary held at a high electrical potential. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until the peptide molecules are expelled as gas-phase ions. researchgate.net A key feature of ESI is its ability to produce multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺). wiley-vch.de This is beneficial because the mass spectrometer measures the mass-to-charge ratio (m/z). By forming ions with higher charge states (z), large molecules can be analyzed on instruments with a more limited mass range. lcms.cz

The resulting ESI-MS spectrum for this compound would show a series of peaks corresponding to different charge states. The molecular weight can then be calculated from this series of m/z values.

Table 3: Theoretical m/z Values for this compound in ESI-MS (Monoisotopic Mass [M] = 522.33 Da)

| Ion Species | Charge (z) | Calculation | Theoretical m/z |

|---|---|---|---|

| [M+H]⁺ | 1 | (522.33 + 1.0078) / 1 | 523.34 |

Spectroscopic Techniques for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. americanpeptidesociety.org The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides information on the peptide's conformational elements, including α-helices, β-sheets, turns, and random coils. americanpeptidesociety.orgsubr.edu

For a short, flexible peptide like this compound, CD spectroscopy can reveal its predominant secondary structure in different environments (e.g., aqueous buffer, membrane-mimicking solvents). nih.gov For instance, an α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 190 nm. nih.gov A β-sheet structure is characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org A random coil conformation generally exhibits a strong negative band around 200 nm. subr.edu The CD spectrum of this compound would likely indicate a disordered or random coil structure in aqueous solution, but it could adopt a more ordered conformation, such as a β-turn, in a less polar environment. subr.edunih.gov

Table 2: Characteristic CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Characteristic Wavelengths (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~190 nm |

| β-Sheet | Negative band near 217 nm, positive band around 195 nm |

| Random Coil | Strong negative band near 200 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides at atomic resolution and for studying their interactions with other molecules. nih.govmarquette.edu For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to assign the proton resonances to specific amino acid residues. cdnsciencepub.comuzh.ch The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space, which is crucial for determining the peptide's conformation.

NMR can also be used to study the interactions of this compound with binding partners, such as proteins or lipid micelles. tandfonline.commdpi.com Upon binding, changes in the chemical shifts and line widths of the peptide's NMR signals can identify the amino acid residues involved in the interaction. rsc.orgnih.gov For example, the aromatic protons of the Phenylalanine residue and the side-chain protons of Lysine, Leucine (B10760876), and Valine would be monitored for perturbations upon interaction with a target molecule. rsc.org

Table 3: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Amino Acid | NH (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |

|---|---|---|---|

| Lysine (Lys) | ~8.29 | ~4.32 | β: ~1.84, 1.75; γ: ~1.44; δ: ~1.68; ε: ~2.99 |

| Leucine (Leu) | ~8.17 | ~4.37 | β: ~1.69; γ: ~1.63; δ: ~0.92, 0.90 |

| Valine (Val) | ~8.10 | ~4.15 | β: ~2.12; γ: ~0.98, 0.95 |

| Phenylalanine (Phe) | ~8.30 | ~4.62 | β: ~3.14, 3.04; Aromatic: ~7.2-7.4 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Chromatographic Methods for Purification and Homogeneity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and assessment of the homogeneity of synthetic peptides like this compound. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common method, where the peptide is separated based on its hydrophobicity.

For the purification of this compound, a C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA). google.com The elution of the peptide is monitored by UV absorbance, usually at 214 nm and 280 nm. The homogeneity of the purified peptide is then assessed by analytical RP-HPLC, where a sharp, symmetrical peak indicates a high degree of purity. bipm.org The retention time of the peptide is a characteristic property under specific chromatographic conditions.

Table 4: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 silica-based column |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV absorbance at 214 nm and 280 nm |

Molecular Interactions and Recognition Mechanisms of H Lys Leu Val Phe Oh

Fundamental Principles of Peptide-Target Molecular Recognition

The specific and directional interactions of peptides with their targets are foundational to their biological function and therapeutic potential. muni.cz This recognition is not the result of a single powerful force but rather the sum of multiple, weaker non-covalent interactions, including hydrophobic effects, electrostatic forces, and hydrogen bonds. akjournals.comacs.org The collective strength and geometric arrangement of these interactions confer both the stability and specificity required for a peptide to select and bind its molecular partner. muni.cz

Hydrophobic interactions are a primary driving force in the molecular self-assembly and target recognition of peptides in aqueous environments. akjournals.commdpi.com This effect arises from the tendency of nonpolar moieties to minimize their contact with water, leading to their aggregation. In the case of H-Lys-Leu-Val-Phe-OH, three of the four amino acid residues—Leucine (B10760876) (Leu), Valine (Val), and Phenylalanine (Phe)—possess nonpolar, hydrophobic side chains.

Research on various peptides demonstrates that the hydrophobicity of side chains is strongly correlated with self-assembly and interaction strength. akjournals.comscienceopen.com The bulky aromatic ring of Phenylalanine and the aliphatic side chains of Leucine and Valine contribute significantly to the peptide's ability to engage with hydrophobic pockets on target proteins or within the cavities of host molecules. rsc.orgresearchgate.net The positive binding entropy often observed in such interactions indicates that the displacement of ordered water molecules from the binding surfaces is a thermodynamically favorable process that plays a crucial role in the stability of the resulting complex. researchgate.net The mobility and conformational flexibility of these hydrophobic residues can also be a critical factor in mediating interactions with lipid membranes or other biological structures. rsc.org

While hydrophobic effects drive the initial association, the specificity and directionality of peptide-target recognition are largely dictated by electrostatic interactions and hydrogen bonds. muni.cznih.gov Electrostatic forces involve the attraction or repulsion between charged groups. The this compound peptide features a positively charged N-terminal amino group and the side chain of Lysine (B10760008), which carries a primary amine group that is protonated at physiological pH. These positive charges can form strong, long-range attractive interactions with negatively charged residues (e.g., aspartate, glutamate) on a target molecule. mdpi.com

Hydrogen bonds are highly directional interactions formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). nih.gov They are ubiquitous in protein and peptide structures, contributing to folding, stability, and molecular recognition. muni.czresearchgate.net For this compound, potential hydrogen bond donors include the N-terminal amine, the backbone amide protons, and the lysine side-chain amine. Acceptors include the backbone carbonyl oxygens and the C-terminal carboxylate group. muni.cz Studies on peptide-protein complexes show that a network of hydrogen bonds provides the precise geometric complementarity necessary for highly specific binding. ucsf.edu

Contributions of Hydrophobic Interactions

Supramolecular Host-Guest Chemistry with this compound and Related Peptides (e.g., Cucurbit[n]urils)

The field of supramolecular chemistry provides powerful tools for studying molecular recognition. Synthetic macrocyclic hosts, such as Cucurbit[n]urils (CB[n]), are particularly well-suited for investigating peptide binding. rsc.org CB[n] molecules possess a hydrophobic inner cavity and two polar, carbonyl-lined portals, enabling them to encapsulate hydrophobic guest molecules while engaging in electrostatic interactions with cationic groups. frontiersin.orgnih.gov They serve as excellent models for understanding the forces at play in the recognition of peptides like this compound.

Cucurbit[n]urils exhibit remarkable affinity and selectivity for specific amino acid residues and peptide sequences, with binding constants (Kₐ) reaching values as high as 10¹¹ M⁻² for ternary complexes. nih.govacs.org The binding affinity is a measure of the strength of the non-covalent interactions between the host and guest. Isothermal Titration Calorimetry (ITC) is a common technique used to directly measure these affinities. nih.gov

The selectivity of CB[n] hosts is highly dependent on the size of their cavity and the nature of the peptide guest. CB mdpi.com, for instance, binds strongly to single N-terminal aromatic residues like Phenylalanine. mdpi.com CB nih.gov is larger and can simultaneously accommodate two guest residues within its cavity, leading to the formation of highly stable 2:1 peptide:host ternary complexes. nih.gov High affinity is often observed for peptides with an N-terminal aromatic residue (like Phe or Trp) or specific dipeptide pairs such as Lys-Phe, Leu-Tyr, or Phe-Leu. researchgate.netresearchgate.net For this compound, the N-terminal Lysine and the internal Phenylalanine residue would be key recognition motifs for CB[n] hosts. Studies on related peptides show that placing a Lys-Phe sequence at the N-terminus can result in nanomolar binding affinity to CB nih.gov. researchgate.net

| Peptide Sequence | Binding Partner(s) | Binding Constant (Kₐ) | Stoichiometry (Peptide:CB nih.gov) | Reference |

|---|---|---|---|---|

| H-Lys-Phe-Gly-Gly-Tyr-OH | CB nih.gov | 3.3 x 10⁹ M⁻¹ | 1:1 | researchgate.net |

| H-Leu-Tyr-Gly-Gly-Gly-OH | CB nih.gov | 8.3 x 10⁸ M⁻¹ | 1:1 | researchgate.net |

| H-Phe-Gly-Gly-OH | CB nih.gov | 1.5 x 10¹¹ M⁻² (ternary K) | 2:1 | acs.org |

| H-Trp-Gly-Gly-OH | CB nih.gov | 3.6 x 10⁹ M⁻² (ternary K) | 2:1 | acs.org |

| H-Met-Phe-Ala-OH | CB nih.gov | 7.14 x 10⁶ M⁻¹ | 1:1 | mdpi.com |

| H-Met-Leu-Ala-OH | CB nih.gov | 1.39 x 10⁶ M⁻¹ | 1:1 | mdpi.com |

The stoichiometry of host-guest complexes—the ratio in which the molecules associate—can vary. While 1:1 complexes are common, more intricate arrangements such as 2:1 (two guests, one host) or 2:2 are also observed, particularly with CB nih.gov. acs.orgresearchgate.netguanglu.xyz The binding stoichiometry can often be determined using methods like mass spectrometry, NMR spectroscopy, or by analyzing ITC data. nih.govacs.org

For a peptide like this compound, several binding modes with a host like CB nih.gov are plausible. A primary mode would involve the encapsulation of the hydrophobic Phenylalanine side chain within the host's cavity. Given CB nih.gov's ability to bind two guests, a 2:1 complex could form where the Phenylalanine residues from two peptide molecules are dimerized inside the host. Alternatively, CB nih.gov can bind a dipeptide pair from a single chain. nih.gov A Lys-Leu or Val-Phe pair could potentially be recognized. Crystal structures of related complexes confirm that recognition often involves the simultaneous inclusion of hydrophobic side chains (e.g., Leu and Tyr) and complementary electrostatic interactions between the peptide's ammonium (B1175870) groups and the carbonyl portals of the CB nih.gov host. researchgate.net

The formation of a host-guest complex is governed by changes in thermodynamic parameters: enthalpy (ΔH°) and entropy (ΔS°). netsu.org ITC experiments provide a complete thermodynamic profile of the binding event, measuring Kₐ, ΔH°, and allowing for the calculation of the Gibbs free energy (ΔG°) and entropy.

The complexation of peptides by cucurbiturils is often a highly enthalpy-driven process (negative ΔH°). acs.orgmdpi.com This indicates that the formation of favorable non-covalent interactions (van der Waals forces, hydrogen bonds, ion-dipole interactions) within the complex is a major driving force. acs.org A significant contribution to the favorable enthalpy is also attributed to the release of "high-energy" water molecules from the hydrophobic cavity of the host upon guest binding. acs.orgresearchgate.net These cavity-bound water molecules have fewer hydrogen bonding partners and their release into the bulk solvent is enthalpically favorable. researchgate.net The entropy change (ΔS°) can be positive or negative. A positive entropy change is often associated with the hydrophobic effect, while a negative entropy change reflects the loss of conformational freedom as the host and guest form an ordered complex. mdpi.comnetsu.org

| Guest | Host | Kₐ (M⁻¹) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Lysine | SC4A¹ | 1.1 x 10³ | -14.4 | 2.0 | mdpi.com |

| Arginine | SC4A¹ | 2.2 x 10³ | -20.3 | -2.1 | mdpi.com |

| Propylamine | CB guanglu.xyz | 2.1 x 10⁴ | ~0 | 25.1 | researchgate.net |

| Acetic Acid | CB guanglu.xyz | 1.5 x 10² | -18.0 | -6.6 | netsu.org |

| H-Trp-Gly-Gly-OH + MV² | CB nih.gov | 1.3 x 10⁵ | -45.6 (ΔH_mono) | -15.9 | rsc.orgnih.gov |

¹SC4A = Pillar smolecule.comarene; ²MV = Methyl Viologen, forming a ternary complex. ΔH_mono refers to the monovalent binding enthalpy.

Investigation of Binding Stoichiometry and Proposed Binding Modes

Interaction with Biological Macromolecules in Model Systems

The tetrapeptide this compound, by virtue of its specific amino acid sequence and the functional groups of its constituent residues, has the potential to interact with various biological macromolecules. These interactions are governed by a combination of forces including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. The lysine residue introduces a positive charge at physiological pH, the leucine and valine residues provide hydrophobicity and steric bulk, and the C-terminal phenylalanine offers an aromatic ring capable of π-π stacking and hydrophobic interactions. rsc.orgnih.gov Understanding how this peptide interacts with proteins like enzymes and receptors is crucial for elucidating its potential biological roles.

Substrate Recognition and Binding by Enzymes (e.g., Renin-like Enzyme Inhibition Models)

While direct studies on the inhibition of specific enzymes by this compound are not extensively detailed in the available literature, the principles of its potential interaction can be inferred from studies on related peptide inhibitors of enzymes such as renin. Renin is an aspartic protease that plays a critical role in the renin-angiotensin system by cleaving angiotensinogen (B3276523). Its active site accommodates a specific sequence of amino acids, making it a target for peptide-based inhibitors.

Peptides that mimic the substrate of an enzyme but are resistant to cleavage can act as competitive inhibitors. For instance, studies on renin inhibitors have shown that peptides containing sequences with hydrophobic amino acids are effective. Research has identified that synthetic peptides with a Leu-Leu sequence at the amino-terminus and a phenylalanine or tyrosine at the C-terminus can act as competitive inhibitors of renin. taylorandfrancis.com While this compound does not possess the N-terminal Leu-Leu motif, the presence of leucine, valine, and phenylalanine suggests it could potentially fit into the hydrophobic pockets of protease active sites.

The interaction of a peptide like this compound with a renin-like enzyme would likely involve the following:

Hydrophobic Interactions: The side chains of leucine, valine, and phenylalanine would be critical for binding to the hydrophobic pockets (S1, S2, etc.) of the enzyme's active site. nih.gov

Hydrogen Bonding: The peptide backbone, as well as the side chains of lysine and the terminal carboxyl and amino groups, can form hydrogen bonds with the enzyme. nih.gov

Electrostatic Interactions: The positively charged ε-amino group of the N-terminal lysine could form salt bridges with negatively charged residues (e.g., aspartate) on the enzyme surface or within the active site cleft. nih.gov

A comparative look at known renin inhibitors reveals the importance of specific residues and their modifications. For example, the peptide His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OH is a known synthetic inhibitor of renin, where the inclusion of a D-amino acid (D-Leu) enhances its stability against proteolytic degradation. Another study on angiotensinogen analogues showed that modifications at the scissile bond (the bond cleaved by renin) are crucial for inhibitory potency. nih.gov

The core sequence Lys-Leu-Val-Phe is also a component of the amyloid-β (Aβ) peptide (specifically, it is part of the Aβ(16-20) fragment KLVFF). mdpi.com While not enzyme inhibition in the traditional sense, the aggregation of Aβ peptides is a highly specific protein-protein interaction process. The ability of this sequence to participate in the formation of β-sheets is driven by hydrophobic and steric interactions, highlighting the inherent propensity of this sequence to engage in specific molecular recognition events. nih.govmdpi.com

| Amino Acid Residue | Potential Interaction Type | Contributing Moiety | Reference |

|---|---|---|---|

| Lysine (Lys) | Electrostatic; Hydrogen Bonding | ε-amino group | nih.gov |

| Leucine (Leu) | Hydrophobic | Isobutyl side chain | nih.gov |

| Valine (Val) | Hydrophobic; Steric | Isopropyl side chain | nih.gov |

| Phenylalanine (Phe) | Hydrophobic; π-π Stacking | Benzyl (B1604629) side chain | rsc.org |

Peptide-Receptor Binding Paradigms

The interaction of peptides with cell surface receptors is a fundamental process in signal transduction. Many tetrapeptides are known to be pharmacologically active through their specific binding to various receptors. wikipedia.org The binding of a peptide to its receptor is a highly specific "lock-and-key" or "induced-fit" interaction, often with high affinity.

While specific receptor targets for this compound have not been explicitly identified in the reviewed literature, we can look at paradigms from related systems. For example, studies on synthetic peptide fragments have demonstrated their ability to bind to receptors on T lymphocytes. A study found that synthetic fragments related to immunorphin, such as H-Leu-Val-Lys-Gly-Phe-Tyr-OH, could inhibit the binding of β-endorphin to its receptors on these immune cells. nih.gov This illustrates that relatively short peptides can exhibit high-affinity binding to complex receptor proteins. The binding affinity in such systems is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd). For instance, the fragment H-Leu-Val-Lys-Gly-Phe-Tyr-OH was found to have a Ki of 8.0 nM for the β-endorphin receptor on T lymphocytes. nih.gov

The binding of this compound to a hypothetical receptor would be dictated by its amino acid composition:

The phenylalanine residue is often crucial for receptor affinity, with its aromatic ring fitting into a hydrophobic pocket on the receptor. nih.gov

The lysine residue, with its positive charge, could engage in electrostatic interactions with a negatively charged region of the receptor, acting as a key determinant of binding specificity. nih.gov

The sequence of amino acids is paramount in determining binding specificity and affinity. Even small changes in the sequence can drastically alter the peptide's interaction with its target receptor. smolecule.com The linear and conformational flexibility of a short peptide like this compound allows it to adopt a specific three-dimensional structure upon approaching the receptor's binding site, a process often driven by the displacement of water molecules and favorable enthalpic and entropic changes.

| Structural Feature | Role in Receptor Interaction | Example from this compound | Reference |

|---|---|---|---|

| Amino Acid Sequence | Primary determinant of specificity and affinity. | The specific order Lys-Leu-Val-Phe. | smolecule.com |

| Aromatic Residues | Anchor the peptide in hydrophobic receptor pockets. | Phenylalanine (Phe). | nih.gov |

| Charged Residues | Form key electrostatic interactions (salt bridges). | Lysine (Lys). | nih.gov |

| Peptide Backbone | Provides a scaffold and participates in hydrogen bonding. | The four peptide bonds. | nih.gov |

| Conformational Flexibility | Allows for an induced fit to the receptor binding site. | Characteristic of short, linear peptides. | rsc.org |

Rational Design and Development of H Lys Leu Val Phe Oh Analogs and Derivatives for Research Purposes

Principles of Peptide Engineering for Enhanced Research Utility

Peptide engineering is a multidisciplinary field that combines principles of chemistry, biology, and computational science to design and synthesize peptides with novel or enhanced functionalities. researchgate.net The primary goal is to create molecules with improved characteristics such as stability, target affinity, and specific biological activities for research purposes. researchgate.net This is often necessary because natural peptides can have limitations, such as a short half-life in biological systems. explorationpub.comunimi.it

Key principles that guide the engineering of peptides like H-Lys-Leu-Val-Phe-OH for research include:

Stabilization: Enhancing resistance to enzymatic degradation is a critical objective. explorationpub.comnih.govlifetein.com This can be achieved through various strategies, including the incorporation of unnatural amino acids or modifications to the peptide backbone. nih.gov

Conformational Constraint: Many peptides are flexible and can adopt multiple conformations, only one of which might be biologically active. Introducing conformational constraints, such as through cyclization, can lock the peptide into its bioactive shape, potentially increasing its affinity and specificity for a target.

Solubility and Bioavailability Modulation: Modifications can be made to alter the physicochemical properties of the peptide, such as its solubility in aqueous solutions or its ability to cross biological membranes.

Target-Specific Modifications: Introducing specific chemical groups can facilitate the study of peptide interactions. For example, attaching fluorescent labels or biotin (B1667282) tags allows for visualization and quantification in various assays.

Computational Design: The use of computational tools is increasingly important in peptide engineering. acs.org Molecular modeling and simulations can predict how certain modifications will affect the peptide's structure and function, accelerating the design process. acs.org

These principles are not mutually exclusive and are often used in combination to generate peptide analogs with a wide range of properties suitable for diverse research needs.

Strategic Chemical Modifications of the this compound Scaffold

Common N-Terminal Modifications:

Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminal amine, which can influence peptide conformation and interaction with biological targets. biosyntan.de

Alkylation: Introducing alkyl chains of varying lengths can increase the hydrophobicity of the peptide, potentially enhancing its interaction with lipid membranes or hydrophobic pockets of proteins. biosyntan.de

Biotinylation: The attachment of biotin allows for strong and specific binding to avidin (B1170675) or streptavidin, a principle widely used in purification, immobilization, and detection assays. biosyntan.de

Common C-Terminal Modifications:

Amidation: Converting the C-terminal carboxylic acid to an amide removes the negative charge, which can increase the peptide's stability and its ability to cross cell membranes.

Esterification: The formation of methyl or other alkyl esters can also neutralize the C-terminal charge and modulate the peptide's hydrophobicity. biosyntan.de

Conjugation to labels: Similar to the N-terminus, the C-terminus can be modified with fluorescent dyes or other reporter molecules. biosyntan.de

These derivatizations are crucial for developing customized research tools from the basic this compound sequence. biosyntan.de

A significant challenge in the use of peptides in biological research is their susceptibility to degradation by proteases, enzymes that cleave peptide bonds. lifetein.com A powerful strategy to overcome this is the incorporation of D-amino acids, which are stereoisomers (mirror images) of the naturally occurring L-amino acids. lifetein.comjpt.com

Proteases are highly specific for L-amino acids, and therefore, peptides containing D-amino acids are more resistant to enzymatic degradation. lifetein.comnih.gov This enhanced stability significantly increases the half-life of the peptide in proteolytic environments such as serum or cell lysates, making them more effective probes in long-term experiments. lifetein.commdpi.com

For the this compound sequence, one or more of the L-amino acids could be strategically replaced with their D-counterparts. For instance, creating an analog like H-Lys-Leu-Val-D-Phe-OH could protect the C-terminus from carboxypeptidase activity. The introduction of D-amino acids can sometimes influence the peptide's biological activity and its interaction with its target, a factor that must be considered and can even be exploited in the design process. jpt.commdpi.com Studies have shown that partial substitution with D-amino acids can preserve the ability of a peptide to be recognized by antibodies while improving its stability. pnas.org

Expanding the chemical diversity of the this compound scaffold can be achieved by incorporating non-canonical amino acids (ncAAs). meilerlab.org These are amino acids that are not among the 20 common proteinogenic amino acids and offer a vast array of novel side chains and backbone structures. nih.gov The inclusion of ncAAs can confer unique properties to the peptide, such as:

Enhanced Stability: Similar to D-amino acids, many ncAAs are resistant to proteolysis. nih.govresearchgate.net

Modified Conformation: The unique steric and electronic properties of ncAAs can induce specific secondary structures or constrain the peptide's flexibility. nih.gov

Novel Functionalities: ncAAs can introduce chemical groups not found in natural amino acids, such as halogens, alkynes, or azides, which can be used for specific chemical reactions or to probe molecular interactions. nus.edu.sg

Improved Target Binding: The diverse functionalities of ncAAs can lead to enhanced binding affinity and specificity for a biological target. rsc.org

The rational incorporation of ncAAs into the this compound sequence opens up a vast chemical space for creating highly specialized research tools. meilerlab.orgbakerlab.org

The phenylalanine (Phe) residue in the this compound sequence, with its aromatic side chain, presents an opportunity for modification through halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenyl ring can significantly influence the peptide's properties, particularly its ability to self-assemble into ordered nanostructures. rsc.orgsci-hub.se

Halogenation can modulate non-covalent interactions, such as π-π stacking and halogen bonding, which are crucial for the self-assembly process. rsc.orgpolimi.it By systematically varying the type and position of the halogen on the phenyl ring, it is possible to fine-tune the morphology and stability of the resulting self-assembled structures. sci-hub.sepolimi.it For example, research on other phenylalanine-containing peptides has shown that halogenation can amplify their self-assembly properties. sci-hub.se

This strategy could be applied to this compound to engineer the formation of nanofibers, hydrogels, or other nanomaterials for applications in areas like tissue engineering or controlled-release systems for research compounds. It's noteworthy that in a study on the self-assembly of the parent amyloid sequence Lys-Leu-Val-Phe-Phe, halogenation of the C-terminal phenylalanine was found not to affect the process. acs.org

Introduction of Non-Canonical Amino Acids

Development of Peptidomimetics and Conjugates

To further enhance the research utility of this compound, peptidomimetics and conjugates can be developed.

Peptidomimetics are molecules that mimic the structure and function of a peptide but have a modified backbone, making them less susceptible to proteolysis and potentially improving their bioavailability. unimi.itnih.gov Strategies to create peptidomimetics from the this compound sequence include:

Backbone Modifications: Replacing one or more amide bonds with isosteres (e.g., thioamides, reduced amides) to increase stability.

Incorporation of β-amino acids: These have an extra carbon atom in their backbone, which can alter the peptide's conformation and resistance to degradation. cam.ac.uk

Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain linkage can result in a more rigid and stable structure. cam.ac.uk

Conjugates involve attaching the this compound peptide to another molecule to impart new functionalities. Examples include:

Peptide-Drug Conjugates: Linking the peptide to a therapeutic agent for targeted delivery in research models. mdpi.com

Peptide-Imaging Agent Conjugates: Attaching a fluorescent dye, a radioisotope, or a contrast agent for in vitro or in vivo imaging studies. nus.edu.sg

Peptide-Polymer Conjugates (e.g., PEGylation): Conjugating the peptide to polymers like polyethylene (B3416737) glycol (PEG) can increase its solubility, stability, and circulation half-life in research animals. nih.gov

The development of peptidomimetics and conjugates based on the this compound scaffold significantly broadens its applicability in advanced research settings. nih.govmdpi.com

Design of C2-Symmetric Cyclic Peptides Based on the KLVF Motif

To overcome the inherent limitations of linear peptides, such as poor metabolic stability, researchers have focused on creating cyclic peptides. thieme-connect.de Cyclization enhances stability and can improve pharmacokinetic properties. A prominent strategy involves the design of C2-symmetric cyclic peptides, which incorporate two KLVF recognition motifs into a single macrocycle. This design concept aims to create potent inhibitors of Aβ aggregation. thieme-connect.de

One approach involves the synthesis of a C2-symmetric cyclic decapeptide based on the KLVFF (H-Lys-Leu-Val-Phe-Phe-OH) fragment. thieme-connect.de These molecules are designed to interact with Aβ peptides, disrupting the self-assembly process. The synthesis can be achieved through a combination of solution-phase and solid-phase peptide synthesis techniques. thieme-connect.de The inhibitory effects of these designed peptides are often evaluated using assays like the Thioflavin-T (ThT) fluorescence assay, which measures the extent of amyloid fibril formation. thieme-connect.de Studies have shown that C2-symmetric cyclic peptides based on the KLVFF sequence can significantly inhibit Aβ aggregation, demonstrating the potential of this design strategy. thieme-connect.de Computational methods are also employed to generate and validate the designs of cyclic peptides with internal C2 symmetry, ensuring the desired conformation and stability before synthesis. researchgate.netnih.gov

Table 1: Inhibitory Activity of KLVF-Based Peptides

| Compound | Description | Inhibitory Activity vs. Aβ Aggregation | Reference |

|---|---|---|---|

| Linear KLVFF | The base linear peptide fragment. | Slight inhibitory activity. | thieme-connect.de |

| Cyclic KLVFF | A previously reported cyclic version of the KLVFF peptide. | Higher inhibitory activity than the linear version. | thieme-connect.de |

| 1 | C2-symmetric cyclic decapeptide based on KLVFF. | Significant inhibition of Aβ aggregation. | thieme-connect.de |

| 2 | C2-symmetric peptidomimetic containing a chloroalkene dipeptide isostere (CADI). | Significant inhibition of Aβ aggregation, showing higher activity at lower concentrations than its non-CADI counterpart. | thieme-connect.de |

Synthesis and Evaluation of Triazole-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. nih.gov One common modification is the replacement of a peptide bond with a 1,2,3-triazole ring. This substitution can be accomplished using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and versatile chemical reaction. nih.govfrontiersin.org The triazole ring is a good mimic of the trans-amide bond and can enhance resistance to enzymatic degradation. nih.gov

Researchers have synthesized peptidomimetics based on the KLVF sequence where a peptide bond is replaced by a 1,4-disubstituted or 1,5-disubstituted triazole. frontiersin.orgcore.ac.uk The synthesis often involves preparing building blocks of α-azido acids and propargylamines, which are then linked via CuAAC or Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). frontiersin.orgresearchgate.net However, evaluation of some KLVF-based peptidomimetics containing 1,5-disubstituted triazoles has shown them to be inactive in inhibiting Aβ fibrillization, highlighting that not all modifications yield the desired biological activity. core.ac.uk These findings underscore the complexity of designing effective mimetics and the importance of empirical evaluation.

Rational Design of Non-Peptidic Aggregation Inhibitors Inspired by the KLVF Pharmacophore

A significant leap in inhibitor design has been the move from peptide-based molecules to non-peptidic, drug-like small molecules. This shift addresses the typical shortcomings of peptides as therapeutic agents. The rational design of these inhibitors is often based on identifying a "pharmacophore"—the essential three-dimensional arrangement of functional groups responsible for biological activity.

A key study identified a unique pharmacophore motif derived from a cyclic version of KLVFF (cyclo[-KLVFF]). researchgate.netnih.gov It was discovered that the side chains of the Leu, Val, and Phe residues were crucial for inhibiting Aβ aggregation, while the peptide backbone itself was not directly involved. researchgate.netnih.gov This insight allowed for the design of purely non-peptidic small molecules that mimic this side-chain arrangement. These rationally designed compounds were found to be potent inhibitors of Aβ aggregation, representing a major success in creating drug-like inhibitors based on a peptide template. researchgate.netnih.govpharmakure.com

Self-Assembling Systems Based on the KLVF Sequence Motif

The KLVF sequence and its derivatives are not only templates for inhibitor design but are also building blocks for creating novel nanomaterials through self-assembly. This process, driven by non-covalent interactions, allows peptide-based molecules to spontaneously organize into well-defined nanostructures. mdpi.com

Design and Characterization of Peptide Amphiphiles

Peptide amphiphiles (PAs) are molecules that combine a hydrophilic peptide segment with a hydrophobic tail, often an alkyl chain. unmc.edumdpi.com This dual nature drives their self-assembly in aqueous environments into various nanostructures. The KLVF sequence is well-suited for incorporation into PAs. The lysine (B10760008) (K) residue, with its charged amino group, can serve as the hydrophilic head, while the hydrophobic block of leucine (B10760876) (L), valine (V), and phenylalanine (F) can contribute to the hydrophobic domain. mdpi.comnih.gov

The design of PAs allows for precise control over the resulting nanostructures by tuning the balance of interactions. unmc.edu By modifying the peptide sequence or the hydrophobic tail, researchers can manipulate the self-assembly process to form specific architectures like nanofibers or micelles. mdpi.com Characterization of these assemblies is typically performed using techniques such as circular dichroism (CD) spectroscopy to determine secondary structure and electron microscopy to visualize the morphology. mdpi.comnih.gov

Investigation of Factors Influencing Self-Assembly (e.g., Hydrophobicity, Sequence Length)

The self-assembly of KLVF-based peptides is governed by a delicate interplay of several factors. nih.govmdpi.com The primary amino acid sequence is paramount, as the properties of the side chains—hydrophobicity, charge, and size—dictate the non-covalent interactions that drive assembly. nsf.gov

Key influencing factors include:

Hydrophobicity and Hydrophilicity : The balance between hydrophobic residues (like L, V, F) and hydrophilic residues (like K) is crucial. Hydrophobic interactions tend to drive the core of the assembly, while hydrophilic groups interact with the surrounding water. nih.govnih.gov

Sequence : Even minor changes in the amino acid sequence can have a dramatic impact. For example, inverting the sequence of a related tripeptide from KLV to VLK resulted in significant differences in the final self-assembled structures and hydrogel properties. researchgate.net

Environmental Conditions : External factors such as pH, temperature, and ionic strength can modulate the electrostatic and hydrophobic interactions, thereby influencing the assembly process. mdpi.commdpi.com

Chemical Modification : Specific chemical modifications can profoundly alter self-assembly. A study on the KLVFF peptide showed that halogenating the phenylalanine residues (replacing a hydrogen atom with iodine, bromine, or chlorine) dictated the controlled formation of distinct nanostructures. rsc.orgreading.ac.uk The number, position, and type of halogen atom determined whether the peptides assembled into nanoparticles, ribbons, or fibrils. rsc.org

Table 2: Effect of Halogenation on KLVFF Self-Assembly

| Peptide Derivative | Modification | Resulting Nanostructure | Minimum Gelation Concentration (MGC) | Reference |

|---|---|---|---|---|

| KLVFF (Wild-Type) | None | Fibrils | 60 mM | rsc.orgreading.ac.uk |

| KLVF(I)F | Iodination on internal Phe | Fibrils (stiffest gel) | 7 mM | rsc.orgreading.ac.uk |

| KLVF(Br)F | Bromination on internal Phe | Fibrils | >7 mM | rsc.orgreading.ac.uk |

| KLVFF(I) | Iodination on terminal Phe | Spherical nanoparticles | Non-gel-forming | rsc.org |

| KLVF(Br)F(Br) | Bromination on both Phe residues | "Cotton ball" structures | Non-gel-forming | rsc.org |

Formation and Characterization of Nanostructures (e.g., Nanoribbons, Nanotubes)

The self-assembly of KLVF-based peptides can lead to a rich variety of ordered nanostructures. The specific morphology is a direct consequence of the molecular design and the assembly conditions. The diphenylalanine (FF) motif, present in the extended KLVFF sequence, is known for its remarkable ability to form diverse nanostructures, including nanotubes, nanoribbons, and vesicles. mdpi.com

As demonstrated with halogenated KLVFF derivatives, specific chemical modifications can be used to direct the formation of desired architectures. rsc.orgreading.ac.uk For instance, KLVF(I)F formed well-defined fibrils leading to hydrogel formation, whereas KLVFF(I) exclusively formed spherical nanoparticles. rsc.org The characterization of these nanostructures is essential to understand their properties and potential applications. Standard techniques include:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) : These imaging techniques provide direct visualization of the morphology, size, and shape of the assembled nanostructures. rsc.orgresearchgate.net

X-ray Diffraction (XRD) : This technique is used to probe the periodic structure within the assemblies, such as the spacing between peptide layers in a nanoribbon. rsc.orgresearchgate.net

These studies show that the KLVF motif is a versatile building block for creating a wide range of nanomaterials with tunable properties.

Computational and in Silico Modeling Approaches for H Lys Leu Val Phe Oh Research

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of H-Lys-Leu-Val-Phe-OH, docking simulations are primarily employed to elucidate its binding modes with the amyloid-beta peptide (Aβ). The KLVF sequence is a self-recognition site within the Aβ peptide, and understanding its interaction is crucial for designing inhibitors of Aβ aggregation. acs.orgjst.go.jp

Docking studies have shown that this compound and its derivatives can selectively bind to the N-terminus hydrophobic region of the Aβ42 monomer. nih.gov These interactions are often stabilized by a combination of hydrogen bonds and hydrophobic interactions. For instance, the binding of KLVF-based peptides can interfere with the self-recognition of the full-length Aβ peptide, thereby inhibiting the formation of β-sheet structures that are precursors to aggregation. jst.go.jpnih.gov

Computational analyses have also been used to compare the binding affinities of different peptide fragments to Aβ. These studies help in identifying the most critical residues for binding. The KLVF fragment, corresponding to residues 16-20 of Aβ, has been identified as having a strong binding affinity, adopting an antiparallel structure to that of Aβ42. acs.org

| Peptide/Ligand | Target | Key Interactions Observed in Docking | Software/Method | Reference |

| This compound (KLVF) | Aβ42 Monomer | Selective binding to N-terminus hydrophobic region. | Not Specified | nih.gov |

| KLVF-based peptides | Aβ42 | Interference with self-recognition and β-sheet formation. | Not Specified | jst.go.jpnih.gov |

| Lanosterol | Aβ (KLVFFA core) | Binding to Phe-19 and Phe-20, forming a hydrophobic site. | Molecular Dynamics | frontiersin.org |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscapes and dynamic interactions of peptides like this compound. These simulations provide a time-resolved view of molecular motions, allowing researchers to observe processes such as folding, self-assembly, and binding events.

MD simulations have revealed that hydrophobic interactions are a major factor in the binding affinity of KLVF to Aβ42. acs.org These simulations can also shed light on the structural changes that occur upon binding. For example, circular dichroism (CD) spectra have shown that KLVF can exhibit β-sheet characteristics due to self-assembly driven by hydrogen and hydrophobic interactions. acs.org

All-atom replica-exchange umbrella sampling MD simulations have been used to investigate the partitioning of the charged KLVF tetrapeptide into a blood-brain barrier (BBB)-mimetic bilayer. These simulations showed that the passive transport of KLVF across the BBB is highly unfavorable. The peptide was observed to assume exclusively vertical orientations within the bilayer, causing considerable lipid disorder and thinning. escholarship.org

| Simulation Type | System Studied | Key Findings | Reference |

| Molecular Dynamics | KLVF binding to Aβ42 | Hydrophobic interactions are a major factor in binding affinity. | acs.org |

| All-atom replica-exchange umbrella sampling MD | KLVF partitioning into a BBB-mimetic bilayer | Passive transport is unfavorable; peptide adopts vertical orientations and disorders the bilayer. | escholarship.org |

Structure-Activity Relationship (SAR) Studies Through Computational Analysis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Computational SAR analyses of this compound and its analogs help in identifying the key structural features required for its function, such as inhibiting Aβ aggregation.

These studies often involve systematically modifying the peptide sequence, for instance, through alanine (B10760859) scanning, and then computationally evaluating the effect of these modifications on binding affinity or inhibitory activity. nih.gov For example, replacing specific amino acids in the KLVF sequence can lead to the design of more potent β-sheet breakers. Peptides with leucine (B10760876) and proline in their backbone, for instance, can effectively disrupt β-sheet formation. nih.gov

Computational modeling is also used to analyze the impact of conformational biasing, such as through α-methylation, on the activity of peptide analogs. mdpi.com These in silico studies, when correlated with experimental data, provide a deeper understanding of the structural requirements for potent activity and guide the rational design of new therapeutic candidates. mdpi.comfrontiersin.org

| Modification Strategy | Peptide Series | Computational Approach | Key SAR Insight | Reference |

| Alanine Scanning | Clovibactin analogs | Not Specified | Phe1, d-Leu2, Ser4, Leu7, and Leu8 are important for activity. | nih.gov |

| Amino Acid Substitution | NT peptide library | Not Specified | Leucine and proline substitutions can disrupt β-sheet formation. | nih.gov |

| α-Methylation (Aib-scanning) | Ultra-short GLP-1R agonists | QSAR modeling | Differentiated the contribution of side chains and backbone conformation to potency. | mdpi.com |

Pharmacophore Identification and Virtual Screening for Novel Research Candidates

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. researchgate.net For this compound, pharmacophore models are developed based on its structure and its interactions with targets like Aβ.

A pharmacophore motif derived from cyclo[-Lys-Leu-Val-Phe-Phe-] has been successfully used in the rational design and identification of small molecule inhibitors of Aβ aggregation. jst.go.jp This approach allowed for the identification of a non-peptidic, small-molecule inhibitor by ensuring the side chains of Leu, Val, and two Phe residues were appropriately positioned to exert potent inhibitory activity. jst.go.jp

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore features. researchgate.net This process can significantly accelerate the discovery of new research candidates with potential therapeutic applications. The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. acs.org

| Basis for Pharmacophore Model | Application | Key Finding | Reference |

| cyclo[-Lys-Leu-Val-Phe-Phe-] | Rational design of Aβ aggregation inhibitors | Identified a non-peptidic, small-molecule inhibitor. | jst.go.jp |

| 3D Ligand-Based Model | Virtual screening for apoE4 inhibitors | Identified triazine derivatives as potential druglike candidates. | acs.org |

Future Perspectives and Emerging Research Directions for H Lys Leu Val Phe Oh

H-Lys-Leu-Val-Phe-OH as a Versatile Research Reagent and Building Block.rroij.comexplorationpub.comnih.govosti.gov

The tetrapeptide this compound serves as a fundamental building block in the synthesis of more complex peptide structures. osti.gov Its defined sequence of amino acids—Lysine (B10760008), Leucine (B10760876), Valine, and Phenylalanine—offers a versatile scaffold for chemical modifications and the development of peptidomimetics. explorationpub.com Researchers utilize this and similar short peptides to study structure-function relationships, which is crucial for designing novel compounds with specific biological activities. openaccessjournals.com The ability to synthesize and modify such peptides enables the exploration of their roles in various biological pathways. rroij.comnih.gov

The KLVF motif, central to this compound, is particularly significant in the study of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net Derivatives of the KLVFF peptide, which includes the KLVF sequence, have been developed to inhibit Aβ aggregation, highlighting the motif's importance as a research tool in neurodegenerative disease. nih.govresearchgate.net The versatility of this peptide is further demonstrated by its use in creating various structural analogs, such as those with halogenated phenylalanine residues, to study the effects of these modifications on peptide self-assembly and hydrogel formation. polimi.it

| Compound/Reagent | Application in Research | Source |

| This compound | Building block for synthesizing complex peptides and studying structure-activity relationships. | osti.gov |

| KLVF motif | Investigating amyloid-β aggregation and developing potential inhibitors. | nih.govresearchgate.net |

| Halogenated KLVF derivatives | Studying the impact of chemical modifications on peptide self-assembly and material properties. | polimi.it |

Integration into Advanced Biosensing and Diagnostic Research Platforms.mdpi.com

Peptides are increasingly recognized as valuable components in the development of biosensors due to their stability, selectivity, and ease of synthesis. mdpi.com The specific binding properties of peptides like this compound and its derivatives make them ideal biorecognition elements for detecting specific analytes. researchgate.net In the context of diagnostics, peptides can be immobilized on electrode surfaces to create electrochemical biosensors that can detect specific antibodies or other biomarkers in clinical samples. nih.govmdpi.com

For instance, peptides containing specific epitopes are used to capture antibodies from patient sera, allowing for the diagnosis of infectious diseases like Dengue fever. nih.govmdpi.com The versatility of peptide-based biosensors allows for the development of rapid, low-cost, and portable diagnostic tools. nih.gov The ability to modify peptides with specific functional groups further enhances their utility in creating novel biosensing architectures. mdpi.comresearchgate.net

Applications in Synthetic Biology and Advanced Biotechnology Research Tools.nih.gov

Synthetic biology, which aims to design and construct new biological parts, devices, and systems, heavily relies on well-characterized building blocks like peptides. als-journal.com The KLVF motif and peptides derived from it can be integrated into synthetic biological circuits to control cellular processes. frontiersin.org For example, peptides can be designed to act as molecular switches or to target proteins to specific subcellular locations. als-journal.comfrontiersin.org

The microbial production of small peptides is an area of active research, with synthetic biology approaches being used to engineer microorganisms for efficient peptide synthesis. nih.gov This is a promising alternative to chemical synthesis, which can be complex and costly. nih.gov Furthermore, the unique properties of peptides are being harnessed in biotechnology for applications such as enzyme immobilization and the development of novel biomaterials. smolecule.com

Development of Advanced Delivery Systems for Peptide Research (e.g., Nanoparticle-Based Strategies in In Vitro Models).rsc.org

A significant challenge in peptide-based research and therapeutics is the effective delivery of these molecules into cells. sciencedaily.com To address this, researchers are developing advanced delivery systems, with nanoparticle-based strategies being a prominent approach in in vitro studies. rsc.orgmdpi.com Peptides can be encapsulated within or conjugated to nanoparticles, such as liposomes or polymeric nanoparticles, to enhance their stability, cellular uptake, and targeted delivery. mdpi.comnih.gov

Recent innovations include the design of peptides that self-assemble with drugs to form therapeutic nanoparticles, achieving high drug loading and improved efficacy in preclinical models. sciencedaily.com These peptide-functionalized nanomedicines offer advantages in bioavailability and therapeutic selectivity. mdpi.com Such systems are crucial for studying the intracellular mechanisms of peptides and for evaluating their therapeutic potential in controlled laboratory settings. nih.govresearchgate.net

| Delivery System | Description | Application in Peptide Research | Source |

| Peptide-Functionalized Liposomes | Liposomes with peptides attached to their surface. | Improved bioavailability and cellular uptake of encapsulated peptides. | nih.gov |

| Polymeric Nanoparticles | Nanoparticles made from biocompatible polymers. | Encapsulation and targeted delivery of peptides to specific cells or tissues. | mdpi.com |

| Self-Assembled Peptide-Drug Nanoparticles | Nanoparticles formed by the interaction of a drug with a specifically designed peptide. | High-efficiency drug loading and enhanced therapeutic effect in vitro. | sciencedaily.com |

Unexplored Biological Roles and Novel Mechanistic Discoveries for the KLVF Motif

While the KLVF motif is well-studied for its role in amyloid-β aggregation, its broader biological functions remain largely unexplored. nih.gov Conserved amino acid sequence motifs are known to play crucial functional roles in a wide array of proteins, from transporters to enzymes. nih.gov It is plausible that the KLVF sequence participates in other protein-protein interactions or has intrinsic signaling capabilities yet to be discovered. nih.gov

Future research could focus on identifying novel binding partners for the KLVF motif, which may reveal its involvement in other cellular pathways. escholarship.org Understanding these new roles could open up entirely new avenues for therapeutic intervention and the development of novel diagnostic tools. The study of how this motif contributes to the structure and function of different proteins will be a key area of investigation.

Methodological Innovations Driving Future Research in Short Peptide Chemistry

The field of peptide synthesis is continually evolving, with new methods and technologies enabling the creation of more complex and functional peptides. rroij.comopenaccessjournals.com Innovations such as microwave-assisted peptide synthesis and the development of novel coupling reagents have improved the efficiency and yield of peptide production. mtoz-biolabs.com Furthermore, the ability to incorporate non-natural amino acids and other modifications allows for the fine-tuning of peptide properties, such as stability and bioactivity. explorationpub.com

Greener and more sustainable approaches to peptide synthesis are also gaining traction, addressing the environmental impact of traditional methods. rsc.org Advances in purification techniques and automation are making the production of high-purity peptides more accessible for research. openaccessjournals.com These methodological innovations are critical for advancing the study of short peptides like this compound and for unlocking their full potential in various scientific fields. mdpi.com

Q & A

Advanced Research Question

- Cell-Based Assays : Use dose-response curves (1 nM–100 µM) with controls (e.g., scrambled peptide). Include viability assays (MTT) to distinguish cytotoxicity from target-specific effects.

- In Vivo Models : Select species with homologous target receptors. For pharmacokinetics, measure plasma half-life via LC-MS/MS.

- Statistical Design : Apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Pre-register protocols to mitigate bias .

How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Advanced Research Question

- Cross-Validation : Re-run NMR in deuterated solvents (D₂O or DMSO-d6) to rule out solvent artifacts. Confirm MS calibration with internal standards.

- Isotopic Purity : Check for ¹³C/¹⁵N contamination in synthesis reagents.

- Collaborative Analysis : Compare data with published spectra of analogous peptides (e.g., H-Lys-Leu-Val-OH) to identify atypical peaks .

What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data with high variability?

Advanced Research Question

- Nonlinear Regression : Fit sigmoidal curves using software like GraphPad Prism to calculate EC₅₀/IC₅₀.

- Error Propagation : Account for instrument variability (e.g., pipetting error ±5%) in confidence intervals.

- Bayesian Methods : Use probabilistic models to handle small sample sizes or heteroscedastic data .

What strategies improve reproducibility when studying this compound’s interactions with lipid bilayers?

Advanced Research Question

- Membrane Mimetics : Standardize lipid composition (e.g., POPC:POPG 3:1 for bacterial membranes).

- Surface Plasmon Resonance (SPR) : Optimize flow rates and immobilization density to minimize nonspecific binding.

- Data Transparency : Share raw SPR sensorgrams and fitting algorithms in supplementary materials .

How can researchers systematically compare this compound’s efficacy with structural analogs?

Advanced Research Question

- SAR Studies : Synthesize analogs with single-residue substitutions (e.g., Phe→Tyr). Test in parallel under identical conditions.

- Free Energy Calculations : Use molecular dynamics (MD) simulations (e.g., GROMACS) to correlate structural changes with binding affinity.

- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in peptide bioactivity .

What protocols mitigate oxidative degradation of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.